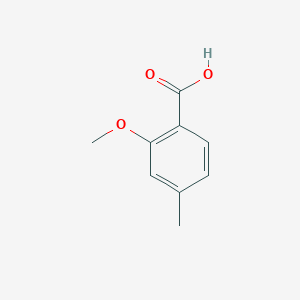

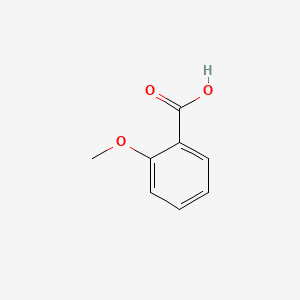

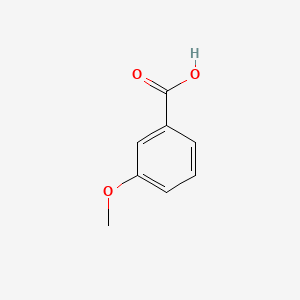

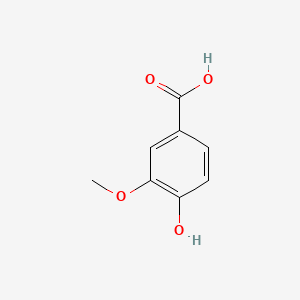

2-Methoxy-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWDWUPMHVDZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344470 | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-45-0 | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-4-methylbenzoic acid chemical properties

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 704-45-0), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, analytical methodologies, and safety protocols, grounded in established scientific principles.

Compound Profile and Significance

This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups (ortho-methoxy and para-methyl to the carboxyl group) dictates its reactivity and physical properties, distinguishing it from its isomers. While its direct applications are specialized, its primary role is as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The strategic placement of the methoxy group can influence the acidity of the carboxylic acid and direct further electrophilic aromatic substitution reactions. The methyl group likewise contributes to the electronic and steric profile of the molecule. Understanding these foundational properties is critical for its effective use in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of chemical synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

Physical and Chemical Identifiers

A summary of the key identification and physical properties is presented below. These data are essential for laboratory handling, reaction setup, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 704-45-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 103-107 °C | [2] |

| pKa (Predicted) | 4.26 ± 0.10 | [2] |

| InChIKey | SOWDWUPMHVDZGL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC | [1] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the nine carbon atoms: the carboxyl carbon (~168-175 ppm), aromatic carbons (with those attached to oxygen appearing further downfield), the methoxy carbon (~55-60 ppm), and the methyl carbon (~20-25 ppm).[1]

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a prominent molecular ion peak (m/z) at 166.[1] Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a carboxyl group (M-45).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretches for the ether and acid functionalities (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.[1]

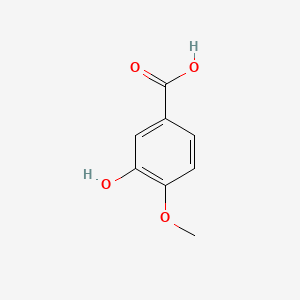

Caption: 2D structure of this compound.

Reactivity and Synthesis

The reactivity of this compound is governed by its three functional groups.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation.[3] These transformations are fundamental to its role as a synthetic intermediate.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups, which are ortho-, para-directing. The positions ortho to the methoxy group and ortho to the methyl group are the most likely sites for substitution reactions like halogenation.[3]

-

Synthesis: A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 2-methoxy-4-methyltoluene could be oxidized to form the target molecule. Another approach involves carboxylation of an appropriate organometallic intermediate.

Caption: General workflow for Fischer esterification.

Applications in Research and Development

While specific, large-scale applications for this compound itself are not widely documented, its value lies in its utility as a chemical intermediate. In the pharmaceutical industry, benzoic acid derivatives are common scaffolds. For example, related isomers are used in the synthesis of anti-inflammatory drugs, analgesics, and cardiovascular agents.[4][5][6] The structural motifs present in this compound make it a plausible starting material for creating libraries of novel compounds for drug discovery screening. A patented method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug Amisulpride, starts from a derivative of 2-methoxy-4-aminobenzoic acid, highlighting the importance of this substitution pattern.[7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

The signal word is "Warning".[8]

Recommended Handling Protocol

The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[8]

-

Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[8]

-

Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator.

-

-

Handling Practices: Avoid formation of dust and aerosols.[8] Use non-sparking tools to prevent ignition.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]

Caption: Standard workflow for chemical characterization.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point, a critical parameter for assessing the purity of this compound.

Objective: To accurately determine the melting range of a solid sample of this compound.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Causality: A fine, dry powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a sharp, accurate melting point.

-

Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Invert the tube and tap the sealed end gently on a hard surface to tightly pack the sample at the bottom.

-

-

Apparatus Setup:

-

Causality: Correct placement ensures the sample is heated uniformly and can be clearly observed.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point (expected: 103-107 °C).

-

-

Measurement:

-

Causality: A rapid initial heating saves time, while a slow ramp rate near the melting point is crucial for thermal equilibrium, allowing for the precise observation of the start and end of melting.

-

Begin heating at a rapid rate (e.g., 10-15 °C/min) until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Interpretation:

-

Causality: A narrow melting range (≤ 2 °C) is indicative of a high-purity compound. Impurities typically depress the melting point and broaden the range.

-

A pure sample of this compound should melt within the literature range of 103-107 °C.

-

If the observed range is broad or significantly lower, the sample may be impure and require purification (e.g., by recrystallization).

-

References

- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 704-45-0 [m.chemicalbook.com]

- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. srinichem.com [srinichem.com]

- 6. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylbenzoic Acid from p-Cresol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-methoxy-4-methylbenzoic acid, a valuable building block in pharmaceutical and fine chemical industries. Starting from the readily available industrial feedstock, p-cresol, this document outlines a multi-step synthesis involving formylation, O-methylation, and subsequent oxidation. The guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes visual aids to elucidate the reaction mechanisms and workflow. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and well-documented method for the synthesis of this important benzoic acid derivative.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structural motif, featuring a methoxy and a methyl group on a benzoic acid core, makes it a versatile scaffold for drug discovery and development. The strategic selection of a synthetic route from a simple, inexpensive starting material is paramount for both laboratory-scale research and potential industrial applications.

This guide focuses on a logical and efficient three-step synthesis commencing from p-cresol. The overall transformation is depicted below:

Two primary strategies were considered for the introduction of the carboxyl group and the methylation of the phenolic hydroxyl group:

-

Strategy A: Direct Carboxylation followed by Methylation. This approach would involve an initial carboxylation of p-cresol, for instance, via the Kolbe-Schmitt reaction, to furnish 2-hydroxy-4-methylbenzoic acid, followed by O-methylation.[2][3][4][5][6][7] While direct, achieving high regioselectivity in the carboxylation step can be challenging and often requires careful optimization of reaction conditions such as temperature, pressure, and the choice of counter-ion.[2][4][7]

-

Strategy B: Formylation, Methylation, and Subsequent Oxidation. This pathway commences with the ortho-formylation of p-cresol using the Reimer-Tiemann reaction to yield 2-hydroxy-4-methylbenzaldehyde.[8][9][10][11][12] The phenolic hydroxyl group is then methylated, and the synthesis is completed by the oxidation of the aldehyde functionality to the desired carboxylic acid. This route is often favored due to the generally high yields and clean conversions of each individual step.

This guide will provide a detailed exposition of Strategy B , as it represents a highly reliable and modular approach to the target molecule.

The Selected Synthetic Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a three-step process, as illustrated in the workflow diagram below. Each step is a classic and well-understood organic transformation, ensuring reproducibility and scalability.

References

- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0). Moving beyond basic data, this document elucidates the synthetic pathways, characteristic analytical profile, and its role as a versatile scaffold in the synthesis of complex, biologically active molecules.

Strategic Overview: The Utility of a Substituted Benzoic Acid Scaffold

This compound is a polysubstituted aromatic carboxylic acid. Its true value in a research and development context lies in the specific arrangement of its functional groups: a carboxylic acid, a methoxy group, and a methyl group. This unique substitution pattern on the benzene ring offers a combination of steric and electronic properties that medicinal chemists can exploit for targeted molecular design. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction. The methoxy group, an electron-donating entity, can influence the reactivity of the aromatic ring and participate in crucial hydrogen bonding interactions with biological targets. The methyl group offers a lipophilic contact point and can be a site for further chemical modification.

Understanding the interplay of these groups is paramount to leveraging this molecule's full potential as a key intermediate in the synthesis of novel therapeutic agents. This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in a laboratory setting.

Synthesis and Manufacturing: A Validated Laboratory-Scale Protocol

The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. A common and efficient laboratory-scale preparation involves the methylation of the corresponding phenolic precursor, 2-hydroxy-4-methylbenzoic acid.

Principle of the Reaction

The synthesis is a classic Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid is deprotonated by a strong base (sodium hydroxide) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulphate, resulting in the formation of the desired methoxy ether and a sodium methyl sulfate byproduct. The reaction is typically performed in an aqueous medium.

Step-by-Step Experimental Protocol

Materials:

-

2-hydroxy-4-methylbenzoic acid

-

Sodium hydroxide (NaOH)

-

Dimethyl sulphate (CH₃)₂SO₄

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

Procedure:

-

Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid (0.50 mol) and sodium hydroxide (1.0 mol) in 250 ml of water.

-

Cooling: Cool the stirred mixture to 10°C using an ice bath. This is a critical step to control the exothermicity of the subsequent methylation reaction.

-

Methylation: Add dimethyl sulphate (1.0 mol) dropwise to the cooled solution, ensuring the temperature is maintained below 20°C. Safety Note: Dimethyl sulphate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting against the starting material.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.[1]

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the analytical data is essential for quality control and for confirming the structure of downstream products.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 704-45-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 103-107 °C | --INVALID-LINK-- |

| pKa (Predicted) | 4.26 ± 0.10 | --INVALID-LINK-- |

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, with splitting patterns indicative of the 1,2,4-trisubstitution. The methoxy protons will present as a sharp singlet at approximately δ 3.8-4.0 ppm, and the methyl protons will also be a singlet around δ 2.2-2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be in the δ 165-175 ppm region. The aromatic carbons will have signals between δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded in that region. The methoxy carbon will appear around δ 55-60 ppm, and the methyl carbon will be upfield at approximately δ 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-O stretching for the methoxy group will be observed in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z = 166. A significant fragment is often observed at m/z = 149, corresponding to the loss of a hydroxyl radical, and at m/z = 119, resulting from the loss of a carboxyl group and a methyl radical.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the synthesis of analogues of 'Monastrol', a known inhibitor of the mitotic kinesin Eg5, which is a target for the development of novel anti-cancer agents.

Case Study: Synthesis of Monastrol Analogues

In a multi-step synthesis, this compound serves as the starting material for the generation of N-arylbenzamides. These amides are key intermediates that are further elaborated to produce dihydropyrimidinone structures analogous to Monastrol.

Synthetic Pathway Overview:

-

Amide Coupling: this compound is coupled with a substituted aniline (e.g., 4-chloroaniline) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction forms the corresponding N-(substituted-phenyl)-2-methoxy-4-methylbenzamide. The carboxylic acid is activated by the coupling reagents to form a highly reactive intermediate that readily reacts with the amine.

-

Oxidation: The methyl group at the 4-position of the benzamide intermediate is selectively oxidized to an aldehyde using an oxidizing agent like selenium dioxide (SeO₂). This introduces a new reactive functional group necessary for the subsequent cyclization step.

-

Biginelli Reaction: The resulting aldehyde is then subjected to a one-pot Biginelli reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea. This acid-catalyzed multicomponent reaction leads to the formation of a dihydropyrimidinone core, which is the key structural feature of Monastrol and its analogues.

The resulting molecules can then be screened for their biological activity as potential Eg5 inhibitors. This synthetic route highlights how the functionalities of this compound are strategically employed to build molecular complexity.

Logical Relationship Diagram for Monastrol Analogue Synthesis

Caption: Synthetic strategy for Monastrol analogues from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: This compound is harmful if swallowed. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically valuable building block in the field of organic synthesis and medicinal chemistry. Its defined structure and predictable reactivity provide a solid foundation for the development of complex molecules with therapeutic potential. This guide has offered an in-depth perspective on its synthesis, characterization, and application, aiming to empower researchers and drug development professionals in their scientific endeavors. A thorough understanding of the principles and protocols outlined herein is key to unlocking the full potential of this versatile intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-methylbenzoic acid (CAS No: 704-45-0), a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data.[2][3] The strategic placement of the methoxy, methyl, and carboxylic acid groups dictates the chemical environment of each atom, which is directly probed by the analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpreted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift and Multiplicity |

| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

| 7.73 (approx.) | Doublet | 1H | Ar-H (ortho to -COOH) | This aromatic proton is in the ortho position to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split into a doublet by the neighboring aromatic proton. |

| 7.16 (approx.) | Doublet | 1H | Ar-H (meta to -COOH) | This aromatic proton is further away from the carboxylic acid group and experiences less deshielding. It is split into a doublet by its neighboring aromatic proton. |

| 6.94 (approx.) | Singlet | 1H | Ar-H (para to -COOH) | This aromatic proton is situated between the methoxy and methyl groups and appears as a singlet due to the absence of adjacent protons. The electron-donating nature of the methoxy group shields this proton, shifting it upfield compared to the other aromatic protons. |

| 3.87 (approx.) | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting. |

| 2.40 (approx.) | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Causality Behind the Chemical Shift |

| 171.8 (approx.) | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the electronegativity of the oxygen atoms, resulting in a large downfield shift. |

| 159.6 (approx.) | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| 140.0 (approx.) | C-CH₃ | The aromatic carbon bearing the methyl group. |

| 130.6 (approx.) | Ar-CH | Aromatic methine carbon. |

| 122.7 (approx.) | Ar-CH | Aromatic methine carbon. |

| 120.5 (approx.) | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| 114.4 (approx.) | Ar-CH | Aromatic methine carbon, likely shielded by the ortho/para directing methoxy group. |

| 55.5 (approx.) | -OCH₃ | The carbon of the methoxy group is in a relatively upfield region, typical for sp³ hybridized carbons attached to an oxygen atom. |

| 21.0 (approx.) | -CH₃ | The carbon of the methyl group attached to the aromatic ring appears at a characteristic upfield chemical shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Interpreted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1250, ~1030 | C-O stretch | Methoxy Group & Carboxylic Acid | These peaks correspond to the stretching vibrations of the C-O single bonds in the methoxy and carboxylic acid functionalities. |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Interpreted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 166 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed.[2] Its presence confirms the molecular weight of the compound. |

| 149 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 119 | [M - COOH - H]⁺ | Loss of the carboxylic acid group followed by the loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | A common fragment in aromatic compounds, often corresponding to the tropylium ion. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for separating the analyte from any impurities.

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

The vaporized sample is carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.

-

The separated analyte elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical compound. The consistency across all three analytical techniques provides a high degree of confidence in the assigned structure.

References

A Technical Guide to the Solubility of 2-Methoxy-4-methylbenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-methoxy-4-methylbenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds—benzoic acid and its isomers—to provide predictive insights and a robust framework for experimental investigation.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility in various media.[1] Understanding its solubility is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 103-107 °C | [2] |

| Appearance | Solid |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its functional groups:

-

Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar solvents.

-

Methoxy Group (-OCH3): This group is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3) and Benzene Ring: These moieties are nonpolar, contributing to solubility in less polar organic solvents.

The interplay of these groups results in a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The presence of the methoxy and methyl groups, compared to unsubstituted benzoic acid, will modulate this solubility profile. The electron-donating nature of these groups can influence the acidity of the carboxylic acid and the overall dipole moment of the molecule.

Predictive Solubility Profile Based on Analogous Compounds

In the absence of direct experimental data for this compound, we can draw valuable inferences from the solubility of benzoic acid and its other substituted derivatives.

Solubility of Benzoic Acid

Benzoic acid, the parent compound, has been extensively studied. Its solubility generally increases with the polarity of the solvent and with increasing temperature.[3][4][5] The dissolution process in many organic solvents is endothermic and entropy-driven.[3][5]

Table 1: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility |

| Methanol | 298.15 | Data available, generally high |

| Ethanol | 298.15 | Data available, generally high[4][6] |

| Acetonitrile | 298.15 | Data available[4] |

| Ethyl Acetate | 298.15 | Data available[4] |

| Toluene | 298.15 | Data available[4] |

| Dichloromethane | 298.15 | Data available[4] |

Note: This table is illustrative. Specific values can be found in the cited literature. The addition of an alcohol to water significantly increases the solubility of benzoic acid.[6]

Solubility of 4-Methoxybenzoic Acid

The isomer, 4-methoxybenzoic acid, provides a closer structural analogy. It is reported to be highly soluble in alcohols and ketones, and sparingly soluble in water and non-polar hydrocarbons.[7] This is consistent with the "like dissolves like" principle, where the polar functional groups of 4-methoxybenzoic acid interact favorably with polar solvents.[7]

Table 2: Qualitative Solubility of 4-Methoxybenzoic Acid

| Solvent Type | Solubility |

| Alcohols (e.g., methanol, ethanol) | Highly soluble[7] |

| Ketones (e.g., acetone) | Good solubility[7] |

| Esters (e.g., ethyl acetate) | Soluble[7] |

| Ethers | Soluble[7] |

| Hydrocarbons (e.g., toluene) | Lower solubility[7] |

| Water | Sparingly soluble[7] |

The quantitative solubility of 4-methoxybenzoic acid has been determined in 14 different pure solvents, showing an increasing trend with temperature. The dissolution processes were found to be spontaneous and entropy-driven.

Based on these analogs, this compound is predicted to have good solubility in polar protic and aprotic organic solvents such as alcohols, ketones, and esters. Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is essential. The gravimetric method is a reliable and widely used technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 704-45-0 [m.chemicalbook.com]

- 3. insights.sent2promo.com [insights.sent2promo.com]

- 4. researchgate.net [researchgate.net]

- 5. journalajocs.com [journalajocs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise: A Guide to the Potential Biological Activities of 2-Methoxy-4-methylbenzoic Acid Derivatives

An In-Depth Technical Guide for Researchers

Preamble: The Scientific Rationale

In the landscape of drug discovery, the benzoic acid scaffold represents a privileged structure, a foundational component of numerous biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 2-Methoxy-4-methylbenzoic acid (CAS 704-45-0), serves as a versatile chemical building block.[3][4] Its structural features—a carboxylic acid group, a methoxy moiety, and a methyl group on an aromatic ring—provide a rich canvas for synthetic modification, enabling the creation of a diverse library of derivatives.[5][6] This guide provides a technical framework for researchers and drug development professionals to systematically investigate the therapeutic potential of novel derivatives synthesized from this core structure. We will delve into the mechanistic basis for potential activities, provide validated experimental protocols for their assessment, and offer a logical workflow for screening and characterization.

The Core Moiety: this compound

Understanding the physicochemical properties of the parent compound is fundamental to predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [4][5] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| CAS Number | 704-45-0 | [4][5] |

| Appearance | Solid | [4] |

| Predicted XlogP | 2.8 | [6] |

| IUPAC Name | This compound | [5] |

The carboxylic acid functional group is a key site for derivatization into esters and amides, which can significantly alter the compound's solubility, stability, and biological interactions.[7] The methoxy and methyl groups influence the molecule's lipophilicity and steric profile, which are critical determinants of its ability to bind to biological targets.[8]

General Screening Workflow

A systematic approach is essential for efficiently screening a library of newly synthesized derivatives. The following workflow outlines a logical progression from broad primary screening to more specific secondary and mechanistic assays.

Caption: A logical workflow for screening novel chemical derivatives.

Potential Biological Activity I: Antimicrobial Effects

Benzoic acid and its derivatives have a long history as antimicrobial agents.[2] Their mechanism is often attributed to the disruption of cellular homeostasis, particularly by interfering with the integrity of the cell membrane and lowering intracellular pH.[1][9]

Postulated Mechanism of Action

The lipophilic nature of the un-dissociated acid allows it to passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H+) and the corresponding anion. This process can lead to several detrimental effects:

-

Acidification of Cytoplasm: The accumulation of protons disrupts pH-sensitive metabolic enzymes and can inhibit glycolysis.[1]

-

Anion Accumulation: The buildup of the benzoate anion within the cell can lead to osmotic stress and disrupt metabolic processes.

-

Membrane Disruption: At higher concentrations, these compounds can intercalate into the lipid bilayer, disrupting membrane structure and function.

Caption: Postulated mechanism of antimicrobial action for benzoic acid derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a derivative that prevents visible microbial growth.[10][11]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation, typically by visual turbidity or using a metabolic indicator.[11] This method is a cornerstone for quantitative assessment of antimicrobial activity.[12][13]

Methodology:

-

Preparation of Test Compound: Dissolve the derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight.[13] Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). For confirmation, 20 µL of a viability indicator like Resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells.[10]

Sample Data Presentation

| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2M4MB-001 | 64 | 128 |

| 2M4MB-002 (Ester) | 32 | 64 |

| 2M4MB-003 (Amide) | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Potential Biological Activity II: Anti-inflammatory Effects

Many benzoic acid derivatives, particularly those with hydroxyl or methoxy substitutions, have demonstrated anti-inflammatory properties.[2][14][15] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine production.[16][17]

Postulated Mechanism of Action

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[18] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these enzymes.[19] Derivatives of this compound could potentially act by:

-

Inhibiting COX/LOX Enzymes: The compound may bind to the active site of COX-1 and/or COX-2, preventing the synthesis of prostaglandins.[20]

-

Stabilizing Lysosomal Membranes: By stabilizing lysosomal membranes, the derivatives could prevent the release of hydrolytic enzymes that contribute to tissue damage during inflammation.[21]

-

Inhibiting Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation.[22] Compounds that can prevent this process are considered to have anti-inflammatory potential.[23]

Caption: The arachidonic acid cascade, a key target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This assay provides a rapid and cost-effective primary screen for anti-inflammatory activity.[18][22]

Principle: Inflammation can be triggered by the denaturation of tissue proteins. This assay uses heat-induced denaturation of a model protein, such as bovine serum albumin (BSA) or egg albumin, to mimic this process.[22][23] The ability of a test compound to prevent this denaturation is measured spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test derivative at various concentrations (e.g., 100-1000 µg/mL).[21][22]

-

Control Preparation: A control mixture is prepared using 2.0 mL of distilled water instead of the test derivative. Diclofenac sodium can be used as a positive control (standard drug).[23]

-

Incubation: Incubate all test tubes at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[21]

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Sample Data Presentation

| Concentration (µg/mL) | % Inhibition by Derivative 2M4MB-004 | % Inhibition by Diclofenac Sodium |

| 100 | 25.4 ± 2.1 | 35.8 ± 1.9 |

| 250 | 48.9 ± 3.5 | 58.2 ± 2.4 |

| 500 | 75.1 ± 4.0 | 82.5 ± 3.1 |

| 1000 | 88.6 ± 2.8 | 94.3 ± 1.5 |

| IC50 (µg/mL) | ~255 | ~190 |

Potential Biological Activity III: Anticancer Effects

The structural diversity of benzoic acid derivatives makes them promising candidates for anticancer drug discovery.[7][24] Methoxy-substituted compounds, in particular, have been shown to induce cytotoxic effects in various cancer cell lines, often by triggering apoptosis or arresting the cell cycle.[8][25]

Postulated Mechanism of Action

Anticancer agents can act through numerous mechanisms. For novel derivatives, potential pathways to investigate include:

-

Induction of Apoptosis: The compound may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This can be assessed by measuring caspase activation or using Annexin V staining.

-

Cell Cycle Arrest: The derivative might halt cell cycle progression at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. This is typically analyzed using flow cytometry.

-

Inhibition of Kinases: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. The derivatives could act as kinase inhibitors.[26]

Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®

This assay quantifies cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[27] It is a rapid, sensitive, and high-throughput method for screening compound libraries for cytotoxic effects.[28]

Principle: The assay reagent lyses the cells to release ATP. In the presence of luciferase and its substrate, luciferin (both in the reagent), the ATP drives a reaction that produces a luminescent signal directly proportional to the number of viable cells.[27][28]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO-treated cells) and a positive control (e.g., Doxorubicin).

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[27][29][30]

Sample Data Presentation

| Derivative ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 2M4MB-005 | 45.2 | 88.1 |

| 2M4MB-006 | 12.7 | 25.4 |

| 2M4MB-007 | > 100 | > 100 |

| Doxorubicin (Control) | 0.8 | 1.2 |

Conclusion and Future Directions

This guide outlines a foundational strategy for exploring the biological potential of this compound derivatives. The described workflows and protocols provide a robust starting point for identifying and characterizing novel compounds with antimicrobial, anti-inflammatory, or anticancer activities. Positive hits from these in vitro screens will warrant further investigation, including more complex mechanistic studies, selectivity profiling against normal cell lines, and eventual progression to in vivo animal models to assess efficacy and safety. The synthetic tractability and privileged structure of the benzoic acid core suggest that its derivatives remain a fertile ground for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. mdpi.com [mdpi.com]

- 18. journalajrb.com [journalajrb.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]

- 21. ijpsr.com [ijpsr.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. noblelifesci.com [noblelifesci.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Methoxy-4-methylbenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique substitution pattern—a methoxy group ortho to the carboxylic acid and a methyl group para to the methoxy group—imparts a nuanced reactivity profile that has been astutely exploited in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and notable applications of this compound, with a focus on providing actionable, field-proven insights for laboratory and industrial applications. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and showcase its pivotal role in the synthesis of important pharmaceutical agents.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound (CAS No. 704-45-0) is a white crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (carboxylic acid) groups, creates a unique electronic and steric environment that influences its reactivity and makes it a valuable precursor in multi-step syntheses.

The strategic placement of the methoxy group ortho to the carboxylic acid can influence the acidity of the proton and direct further electrophilic aromatic substitutions. The para-methyl group, in turn, can be a site for further functionalization or can sterically hinder certain reactions, offering a degree of regiochemical control. This combination of features has made this compound a sought-after intermediate in the synthesis of a range of compounds, from anti-inflammatory and analgesic drugs to complex heterocyclic systems.[3][4]

This guide will explore the core synthetic transformations involving this building block, providing not just the "how" but also the "why" behind the chosen experimental conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 704-45-0 | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 177-181 °C | Sigma-Aldrich |

| pKa | (Data not readily available in search results) | |

| Solubility | Soluble in many organic solvents | [3] |

Spectroscopic Data:

Key Synthetic Transformations and Protocols

This compound can undergo a variety of transformations at its carboxylic acid functionality and on the aromatic ring. Here, we detail some of the most synthetically useful reactions, providing detailed protocols where possible.

Esterification: Protecting the Carboxylic Acid

Esterification is a fundamental transformation, often employed to protect the carboxylic acid group or to modify the pharmacokinetic properties of a drug molecule. The Fischer-Speier esterification is a common and cost-effective method.

Protocol: Fischer Esterification of this compound with Methanol

This protocol is adapted from a general procedure for the esterification of benzoic acids.[5][6]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H2SO4)

-

Dichloromethane (CH2Cl2)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-4-methylbenzoate.

-

The product can be further purified by distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both a reagent and a solvent drives the equilibrium towards the product side, maximizing the yield of the ester.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Sodium Bicarbonate Wash: This basic wash is crucial for removing any unreacted this compound from the organic phase, simplifying the purification process.

Diagram: Fischer Esterification Workflow

Caption: Workflow for the Fischer Esterification of this compound.

Amidation: Formation of Key Amide Intermediates

The conversion of the carboxylic acid to an amide is a critical step in the synthesis of many pharmaceuticals. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Protocol: Synthesis of 2-Methoxy-4-methylbenzamide (via the Acid Chloride)

This protocol is based on a procedure described for a similar benzoic acid derivative.[7]

Materials:

-

This compound

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Aqueous Ammonia (NH4OH) or an appropriate amine

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an anhydrous solvent like toluene.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO2 gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude 2-methoxy-4-methylbenzoyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

In a separate flask, cool a solution of aqueous ammonia or the desired amine in an ice bath.

-

Slowly add the solution of the acid chloride to the cold amine solution with vigorous stirring.

-

Allow the reaction to stir for 1-2 hours, allowing it to gradually warm to room temperature.

-

If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude amide.

-

The product, 2-Methoxy-4-methylbenzamide, can be purified by recrystallization.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent efficiently converts the carboxylic acid to the highly reactive acid chloride, which readily reacts with amines. The byproducts of this reaction (SO2 and HCl) are gases, which are easily removed from the reaction mixture.

-

Anhydrous Conditions: The acid chloride is highly reactive towards water. Therefore, anhydrous conditions are essential to prevent its hydrolysis back to the carboxylic acid.

-

Ice Bath: The reaction of the acid chloride with the amine is highly exothermic. Performing the addition at low temperatures helps to control the reaction rate and prevent the formation of side products.

Diagram: Amidation Workflow

Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzamide.

Application in Drug Discovery and Development: The Case of Amisulpride

One of the most notable applications of a derivative of this compound is in the synthesis of the antipsychotic drug, Amisulpride.[8][9][10] The synthesis of a key intermediate, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights the utility of this structural motif.

A patented two-step method starts from 2-methoxy-4-acetaminomethyl benzoate.[11] This derivative is first reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring. This is followed by reaction with sodium sulfite and diethyl sulfate to form the ethylsulfonyl group and subsequent hydrolysis to yield the target intermediate. This intermediate is then coupled with 1-ethyl-2-aminomethyl pyrrolidine to furnish Amisulpride.[9]

Synthetic Pathway to Amisulpride Intermediate:

This simplified pathway illustrates the key transformations starting from a derivative of this compound.

Diagram: Amisulpride Intermediate Synthesis

Caption: Simplified synthetic pathway to Amisulpride from a this compound derivative.

Other Notable Applications and Future Outlook

Beyond the synthesis of Amisulpride, this compound and its isomers are valuable precursors for a range of other biologically active molecules. They serve as starting materials for the synthesis of:

-

Anti-inflammatory and Analgesic Agents: The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

-

Cardiotonic Drugs: It is a key intermediate in the preparation of Sulmazole and Isomazole.[12]

-

Agrochemicals: Derivatives of this acid are used in the synthesis of herbicides and insecticides.

-

Specialty Polymers and Materials: Its use in polymer chemistry can enhance properties like thermal stability and chemical resistance.[3]

The unique reactivity and substitution pattern of this compound ensure its continued relevance in organic synthesis. As the demand for novel pharmaceuticals and advanced materials grows, the strategic application of such versatile building blocks will undoubtedly play a crucial role in driving innovation. Future research may focus on developing more efficient and sustainable synthetic methodologies for its transformations and exploring its utility in the synthesis of new classes of bioactive compounds.

Conclusion

This compound is a prime example of a well-positioned building block that offers a blend of reactivity and selectivity, making it an invaluable tool for synthetic chemists. Its successful application in the synthesis of complex pharmaceutical agents like Amisulpride underscores its strategic importance. By understanding the nuances of its chemical behavior and mastering its key transformations, researchers and drug development professionals can continue to leverage this versatile molecule to construct the next generation of innovative chemical entities.

References

- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 8. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 9. Amisulpride synthesis - chemicalbook [chemicalbook.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Central Role of Substituted Benzoic Acids in Drug Development

An In-Depth Technical Guide to the Discovery and Isolation of Substituted Benzoic Acid Compounds

Substituted benzoic acids are a cornerstone of medicinal chemistry and drug development.[1][2] Their rigid aromatic scaffold, combined with the versatile chemical reactivity of the carboxylic acid group, makes them privileged structures in the design of therapeutic agents.[1][3] These compounds serve as crucial building blocks for a vast array of pharmaceuticals, from anti-inflammatory agents to potent anticancer drugs.[4][5] The specific nature and position of substituents on the benzene ring allow for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies and techniques for the discovery, isolation, and purification of substituted benzoic acid compounds. It moves beyond simple procedural lists to explain the underlying scientific principles and causality behind experimental choices, ensuring a robust and validated approach to obtaining these critical molecules in high purity.

Part 1: Discovery and Synthesis Strategies

The journey to a purified substituted benzoic acid begins with its discovery, which can follow two primary paths: isolation from natural sources or, more commonly, targeted chemical synthesis.

Isolation from Natural Products

Many benzoic acid derivatives occur naturally in plants, where they play roles in defense and signaling.[6][7] The isolation of these compounds from a complex natural matrix is a multi-step process.

General Protocol for Natural Product Extraction:

-

Extraction: The powdered plant material (e.g., aerial parts) is typically extracted with a polar solvent like methanol to draw out a wide range of compounds.[7]

-

Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) or other column chromatography techniques, using a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate the extract into fractions of decreasing polarity.[7]

-

Targeted Isolation: Fractions containing acidic compounds are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the specific benzoic acid derivatives.[8]

Chemical Synthesis

Modern drug development largely relies on the chemical synthesis of novel substituted benzoic acids. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.

Common Synthetic Methodologies:

-

Oxidation of Substituted Toluenes: The most common industrial method involves the air oxidation of a corresponding substituted toluene, often using a catalyst system containing cobalt and manganese salts.[2][9]

-

Hydrolysis of Nitriles or Amides: Benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[2]

-

Grignard Carboxylation: A highly versatile laboratory method involves the reaction of a Grignard reagent (formed from a substituted bromobenzene) with carbon dioxide. This is a classic carbon-carbon bond-forming reaction.[2]

Part 2: The Core of Purification: Isolation Methodologies

Regardless of the source, the crude product is typically a mixture containing unreacted starting materials, byproducts, and catalysts. Achieving the high purity required for pharmaceutical applications necessitates a robust purification strategy.

Caption: General workflow for the isolation and purification of a substituted benzoic acid.

Acid-Base Extraction: The First Line of Defense

Causality: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a weak base (e.g., sodium bicarbonate), the acidic benzoic acid derivative is deprotonated to form its water-soluble carboxylate salt. Neutral or basic impurities remain in the organic solvent layer and can be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified benzoic acid to precipitate out of the solution.

Step-by-Step Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium benzoate salt) into a clean flask.

-

Washing: Perform one or two more extractions of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery. Combine all aqueous extracts.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper). The substituted benzoic acid will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove residual salts.[10]

Recrystallization: Achieving High Purity